molecular formula C14H21N3O2 B11855833 tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate

tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate

Cat. No.: B11855833
M. Wt: 263.34 g/mol
InChI Key: NPCWRYFMDKLOGL-UHFFFAOYSA-N
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Description

tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a quinazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate typically involves the reaction of a quinazoline derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as dihydrofolate reductase and pantothenate kinase has been explored in various studies .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as an antitubercular and antidiabetic agent. Molecular docking studies have shown high binding affinity towards essential enzymes, suggesting its use in the treatment of diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as dihydrofolate reductase and pantothenate kinase. By binding to the active sites of these enzymes, it prevents their normal function, leading to the inhibition of essential biological pathways. This mechanism is particularly relevant in the context of its antitubercular and antidiabetic activities .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate is unique due to its quinazoline ring system. This structural feature imparts distinct chemical and biological properties, making it more versatile in various applications. For instance, its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other carbamates .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate

InChI

InChI=1S/C14H21N3O2/c1-9-15-8-10-7-11(5-6-12(10)16-9)17-13(18)19-14(2,3)4/h8,11H,5-7H2,1-4H3,(H,17,18)

InChI Key

NPCWRYFMDKLOGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CC(CCC2=N1)NC(=O)OC(C)(C)C

Origin of Product

United States

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